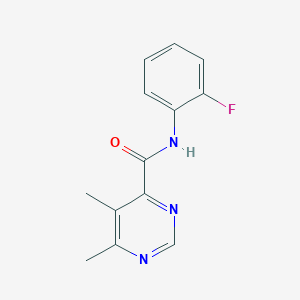

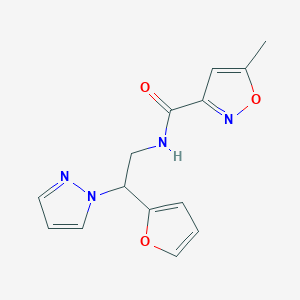

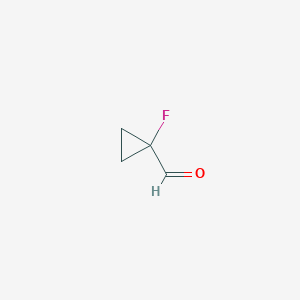

![molecular formula C21H25N5O2S B2891904 2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide CAS No. 1251549-99-1](/img/structure/B2891904.png)

2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide” belongs to the class of [1,2,4]triazolo[4,3-a]pyrazine derivatives . These compounds have been studied for their potential in various therapeutic applications .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives involves several chemical transformations . An efficient and robust synthetic procedure was developed primarily for the synthesis of a precursor compound . The process involves hydrazine substitution, trifluoroacetyl group induction, cyclization, and pyrazine ring reduction .Molecular Structure Analysis

The molecular structure of [1,2,4]triazolo[4,3-a]pyrazine derivatives, including the compound , is complex. These compounds often feature phenol rings at the 6-position or bear lipoyl and 4-hydroxy-3,5-di-tert-but-benzoyl residues appended by different linkers on the 6-phenyl ring .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives are diverse. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Aplicaciones Científicas De Investigación

Heterocyclic Compound Synthesis and Utility

Synthetic Pathways

Heterocyclic compounds similar to the one are synthesized through various methods, utilizing precursor compounds like cyanoacetamides and amidoximes, leading to a wide array of heterocyclic derivatives. These processes are critical in the design and development of molecules with potential biological activities and material properties (Fadda et al., 2017).

Biological Activities

Compounds containing triazolo and pyrazine moieties have been evaluated for their insecticidal, antimicrobial, anticancer, and antifungal activities. These studies demonstrate the potential of such heterocyclic compounds in addressing various biological and health-related challenges. For instance, novel heterocycles have shown significant inhibitory effects against pests like Spodoptera littoralis, providing insights into their application in agricultural pest management (Salam et al., 2017). Additionally, the antimicrobial activity of these compounds against a variety of pathogens highlights their potential in developing new antimicrobial agents (Hassan, 2013).

Mecanismo De Acción

The mechanism of action of [1,2,4]triazolo[4,3-a]pyrazine derivatives is often related to their potential therapeutic applications. For instance, some compounds in this class have been found to act as potent human A2A adenosine receptor antagonists . Others have been studied for their ability to selectively kill homologous recombination (HR) deficient cancer cells through a mechanism of synthetic lethality .

Propiedades

IUPAC Name |

2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)-N-(3-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O2S/c1-2-15-7-6-8-16(13-15)23-18(27)14-26-21(28)25-12-11-22-20(19(25)24-26)29-17-9-4-3-5-10-17/h6-8,11-13,17H,2-5,9-10,14H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEVIXUBGMFCCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

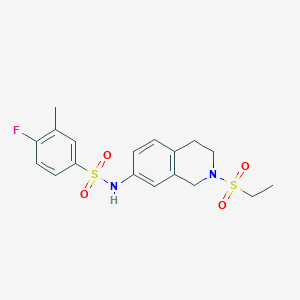

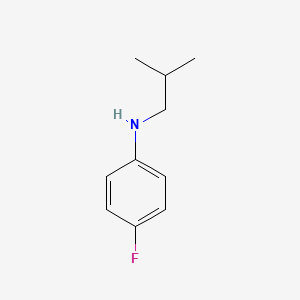

![Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2891830.png)

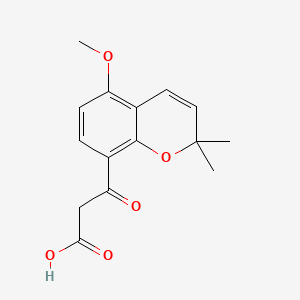

![6-butyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione](/img/structure/B2891832.png)

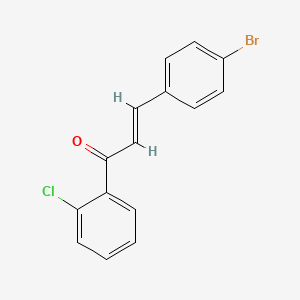

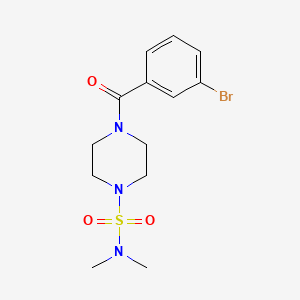

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(2H-1,3-benzodioxol-5-yl)formamido]acetate](/img/structure/B2891833.png)

![[2-(3,4-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2891835.png)

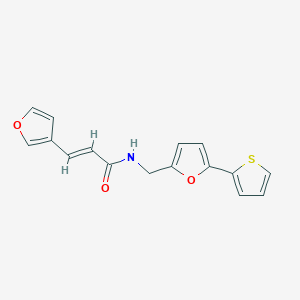

![2-[3-Cyano-4-(2-ethoxy-phenyl)-6-oxo-1,4,5,6-tetrahydro-pyridin-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B2891841.png)